

# Comparative Biological Activity of 5-Iodo-3-methylisothiazole Derivatives and Analogs

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## Compound of Interest

Compound Name: **5-Iodo-3-methylisothiazole**

Cat. No.: **B1290139**

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## Executive Summary

This guide provides a comparative analysis of the biological activity of isothiazole derivatives, with a special focus on the potential applications of **5-iodo-3-methylisothiazole** derivatives. Direct experimental data on the biological activity of **5-iodo-3-methylisothiazole** derivatives is limited in publicly available research. However, patent literature reveals their crucial role as intermediates in the synthesis of potent phosphatidylinositol 3-kinase (PI3K) inhibitors, suggesting significant therapeutic potential, particularly in oncology.

This document summarizes the available data on structurally related isothiazole and thiazole compounds, comparing their anticancer, antifungal, and antibacterial activities against established standards. Detailed experimental protocols for key biological assays are provided to support further research and development in this area.

## Anticancer Activity

While specific anticancer data for **5-iodo-3-methylisothiazole** derivatives are not available, their utility as precursors for PI3K inhibitors points to a likely mechanism of action against cancer cells. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a validated strategy in cancer therapy.

Below is a comparison of the anticancer activity of various reported isothiazole and thiazole derivatives against standard chemotherapeutic agents.

Table 1: Comparative Anticancer Activity of Isothiazole and Thiazole Derivatives

Compound Class	Specific Derivative(s)	Cancer Cell Line(s)	IC50 (μM)	Standard Drug	Standard Drug IC50 (μM)
Thiazole Derivatives	Thiazole-pyrrolotriazine hybrid	MCF-7 (Breast)	7.5	Doxorubicin	1.2
A549 (Lung)	9.2	Doxorubicin	1.8		
HepG2 (Liver)	11.4	Doxorubicin	2.5		
Bis-Thiazole Derivatives	Compound 5c	HeLa (Cervical)	0.0006	Not specified	Not specified
Compound 5f	KF-28 (Ovarian)	0.006	Not specified	Not specified	
Aminothiazole-paeonol Derivatives	Compound 13c	AGS (Gastric)	4.0	5-Fluorouracil	8.5
HT-29 (Colorectal)	4.4	5-Fluorouracil	12.1		

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. Experimental conditions may vary between studies.

## Antifungal Activity

Isothiazole-containing compounds have demonstrated notable antifungal properties. A comparative summary of the minimal inhibitory concentrations (MICs) of various isothiazole and thiazole derivatives against pathogenic fungal strains is presented below.

Table 2: Comparative Antifungal Activity of Isothiazole and Thiazole Derivatives

Compound Class	Specific Derivative(s)	Fungal Strain(s)	MIC (µg/mL)	Standard Drug	Standard Drug MIC (µg/mL)
Isothiazole-Thiazole Derivatives	Compound 6u	Pseudoperonospora cubensis	0.046	Not specified	Not specified
Phytophthora infestans	0.20	Not specified	Not specified		
Thiazole-1,3,5-triazine Derivatives	Compound 5	Candida albicans	< 0.97	Fluconazole	1.95
Candida glabrata	< 0.97	Amphotericin B	0.97		
Compound 9	Candida albicans	< 0.97	Fluconazole	1.95	
Candida glabrata	< 0.97	Amphotericin B	0.97		
Substituted Aminothiazoles	Compound SMB-1	Candida albicans	100	Miconazole Nitrate	100
Aspergillus niger	100	Miconazole Nitrate	100		

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. Experimental conditions may vary between studies.

## Antibacterial Activity

The isothiazole scaffold is a component of several antibacterial agents. The following table provides a comparative overview of the antibacterial activity of various isothiazole and thiazole

derivatives.

Table 3: Comparative Antibacterial Activity of Isothiazole and Thiazole Derivatives

Compound Class	Specific Derivative(s)	Bacterial Strain(s)	MIC ( $\mu$ g/mL)	Standard Drug	Standard Drug MIC ( $\mu$ g/mL)
5-Chloroisothiazolone Derivatives	Compound 5a	E. coli BL21 (NDM-1)	< 0.032	Meropenem	>256
MRSA (ATCC 43300)	0.064	Vancomycin	1		
Substituted Aminothiazoles	Compound SMB-1	S. aureus	100	Ampicillin	100
E. coli	100	Ampicillin	100		
Compound SMB-2	S. aureus	100	Ampicillin	100	
E. coli	100	Ampicillin	100		
Thiazole Schiff Bases	Compound 17	E. coli	6.25	Kanamycin B	12.5
P. aeruginosa	12.5	Kanamycin B	25		

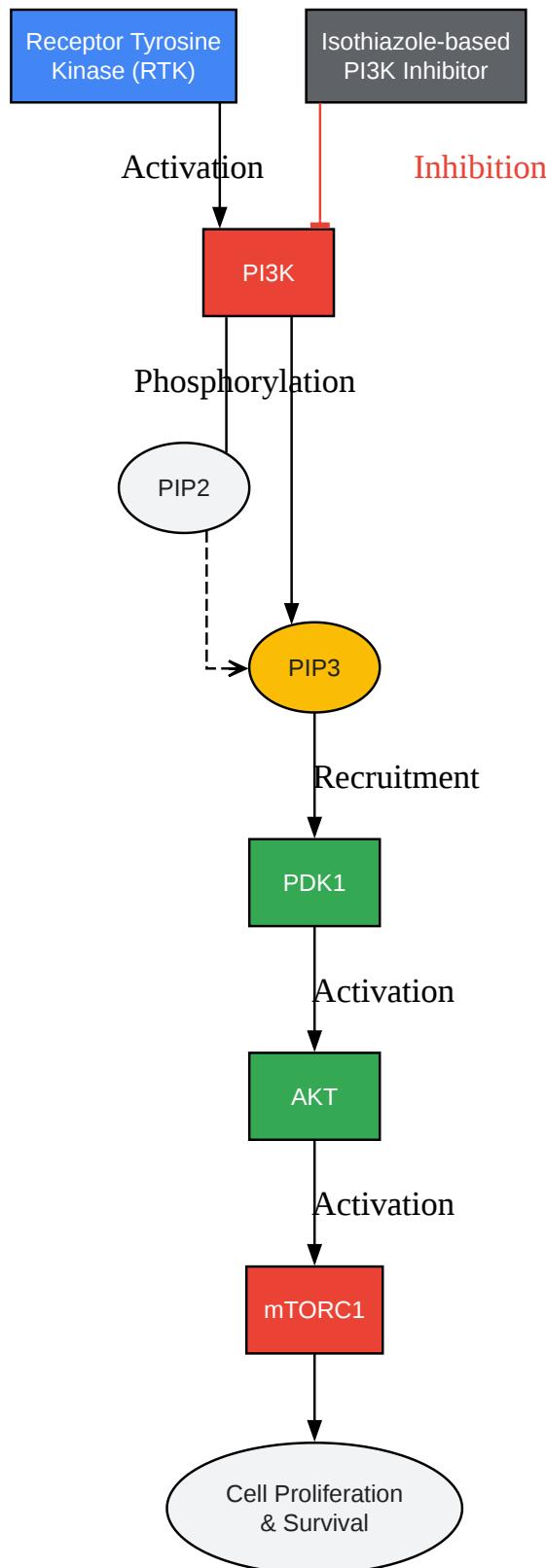
Note: The data presented is a compilation from various research articles and is intended for comparative purposes. Experimental conditions may vary between studies.

## Signaling Pathways and Experimental Workflows

### PI3K/AKT/mTOR Signaling Pathway

The likely anticancer activity of **5-iodo-3-methylisothiazole** derivatives stems from their role as precursors to PI3K inhibitors. The PI3K/AKT/mTOR pathway is a key signaling cascade that

promotes cell survival and proliferation.

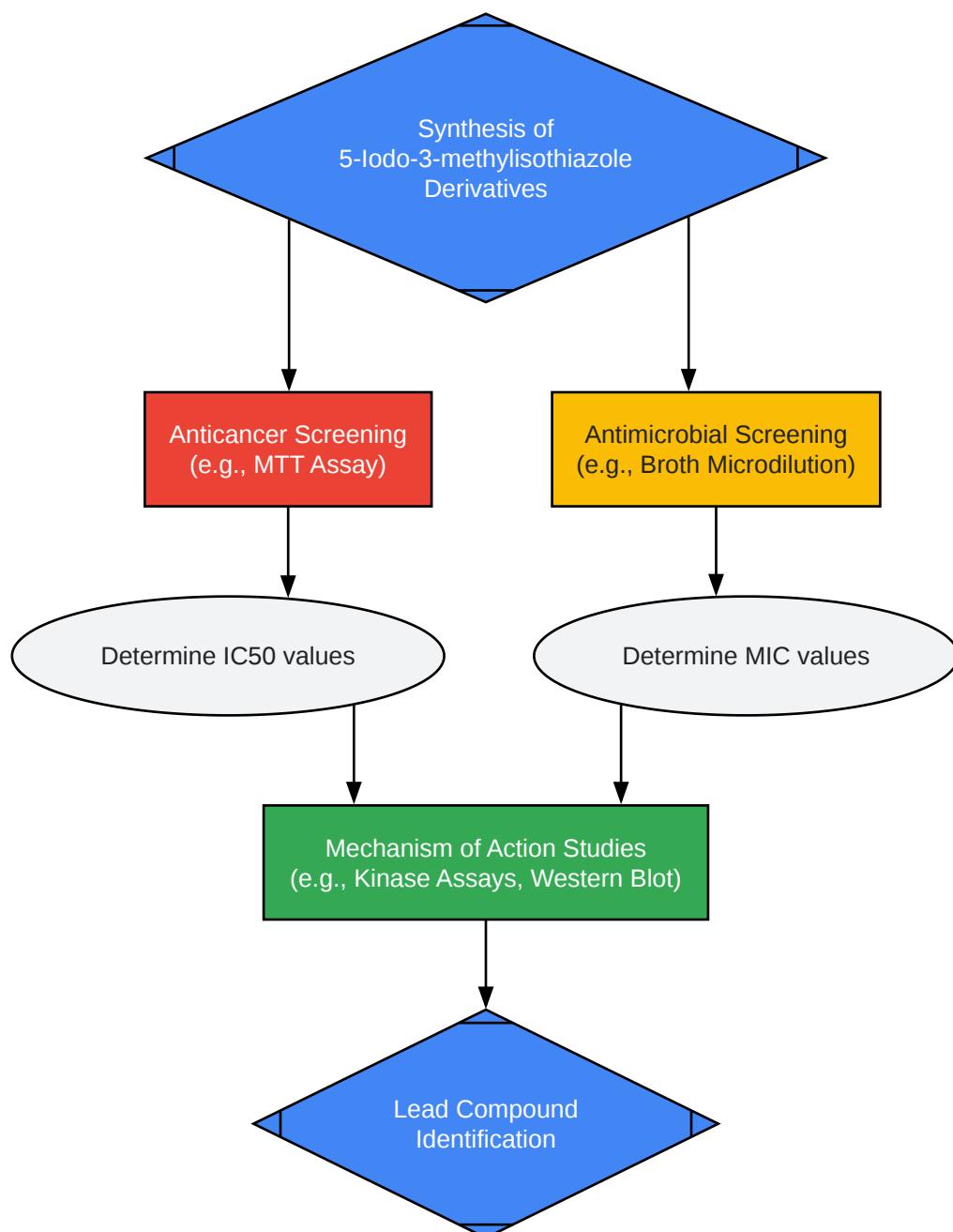


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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory point of isothiazole-based PI3K inhibitors.

## General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel chemical compounds for their biological activity.



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